molecular formula C22H20N4O3 B11195753 2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]quinolin-1(2H)-yl}-N-phenylacetamide

2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]quinolin-1(2H)-yl}-N-phenylacetamide

Cat. No.: B11195753
M. Wt: 388.4 g/mol
InChI Key: QATFUFJAYXLKLH-UHFFFAOYSA-N
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Description

2-{2-OXO-4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]-1,2-DIHYDROQUINOLIN-1-YL}-N-PHENYLACETAMIDE is a complex organic compound featuring a quinoline core, an oxadiazole ring, and a phenylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-OXO-4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]-1,2-DIHYDROQUINOLIN-1-YL}-N-PHENYLACETAMIDE typically involves multiple steps, starting with the formation of the quinoline core. This can be achieved through the Pfitzinger reaction, where isatoic anhydride reacts with a suitable ketone in the presence of a base. The oxadiazole ring is then introduced via cyclization reactions involving amidoximes and carboxylic acid derivatives in a NaOH-DMSO medium . The final step involves coupling the quinoline-oxadiazole intermediate with phenylacetyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-{2-OXO-4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]-1,2-DIHYDROQUINOLIN-1-YL}-N-PHENYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The quinoline core can be oxidized to form quinoline N-oxide derivatives.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline core yields quinoline N-oxide, while reduction of the oxadiazole ring produces amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{2-OXO-4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]-1,2-DIHYDROQUINOLIN-1-YL}-N-PHENYLACETAMIDE involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The quinoline core may intercalate with DNA, disrupting replication and transcription processes. These interactions can lead to the observed biological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-OXO-4-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]-1,2-DIHYDROQUINOLIN-1-YL}-N-PHENYLACETAMIDE is unique due to its combination of a quinoline core and an oxadiazole ring, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a different set of molecular targets compared to other similar compounds, potentially leading to novel therapeutic applications.

Properties

Molecular Formula

C22H20N4O3

Molecular Weight

388.4 g/mol

IUPAC Name

2-[2-oxo-4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)quinolin-1-yl]-N-phenylacetamide

InChI

InChI=1S/C22H20N4O3/c1-14(2)21-24-22(29-25-21)17-12-20(28)26(18-11-7-6-10-16(17)18)13-19(27)23-15-8-4-3-5-9-15/h3-12,14H,13H2,1-2H3,(H,23,27)

InChI Key

QATFUFJAYXLKLH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)C2=CC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC=CC=C4

Origin of Product

United States

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